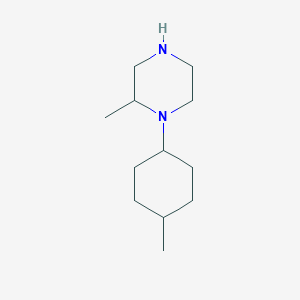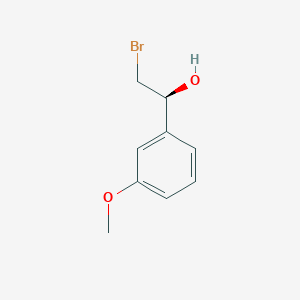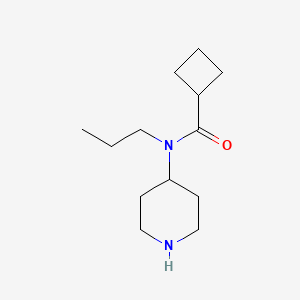
N-(Piperidin-4-YL)-N-propylcyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Piperidin-4-YL)-N-propylcyclobutanecarboxamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in medicinal chemistry due to their wide range of biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Piperidin-4-YL)-N-propylcyclobutanecarboxamide typically involves the reaction of piperidine derivatives with cyclobutanecarboxylic acid derivatives under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine nitrogen, followed by nucleophilic substitution with a cyclobutanecarboxylic acid derivative . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(Piperidin-4-YL)-N-propylcyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced amine form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether or THF.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted piperidine or cyclobutanecarboxamide derivatives.
Scientific Research Applications
N-(Piperidin-4-YL)-N-propylcyclobutanecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(Piperidin-4-YL)-N-propylcyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may interact with enzymes involved in metabolic pathways, thereby modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(Piperidin-4-YL)benzamide: A compound with similar structural features but different biological activities.
1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol: Another piperidine derivative with distinct pharmacological properties
Uniqueness
N-(Piperidin-4-YL)-N-propylcyclobutanecarboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H24N2O |
|---|---|
Molecular Weight |
224.34 g/mol |
IUPAC Name |
N-piperidin-4-yl-N-propylcyclobutanecarboxamide |
InChI |
InChI=1S/C13H24N2O/c1-2-10-15(12-6-8-14-9-7-12)13(16)11-4-3-5-11/h11-12,14H,2-10H2,1H3 |
InChI Key |
HBJXNPZZLWROMU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C1CCNCC1)C(=O)C2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



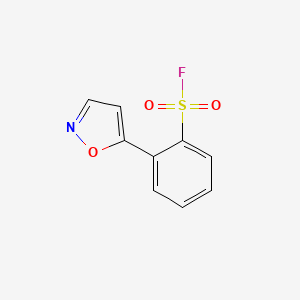
![3-[(3-Aminopropyl)sulfanyl]propanamide](/img/structure/B13179316.png)
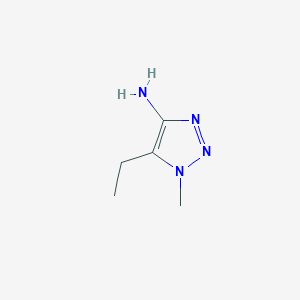

![1-[(Benzyloxy)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13179342.png)


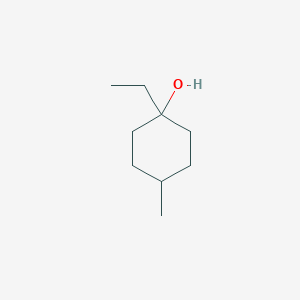
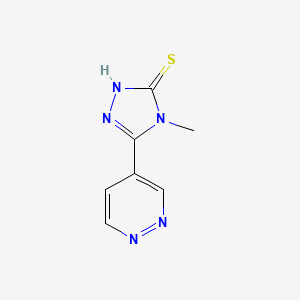
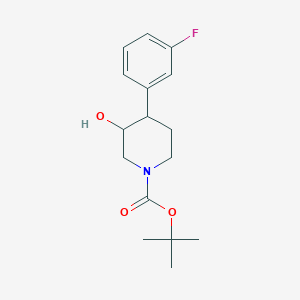
![4,5-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13179376.png)
